[(1H-imidazol-2-yl)methyl](2-methoxyethyl)amine
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Overview
Description
(1H-imidazol-2-yl)methylamine is a chemical compound with the molecular formula C7H13N3O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of (1H-imidazol-2-yl)methylamine typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method is the alkylation of imidazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods for imidazole derivatives often involve multi-step processes that include the formation of intermediate compounds, followed by purification and final synthesis steps. These methods are designed to optimize yield and purity while minimizing production costs .
Chemical Reactions Analysis
(1H-imidazol-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce different alkyl or acyl groups onto the imidazole ring .
Scientific Research Applications
(1H-imidazol-2-yl)methylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1H-imidazol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by binding to enzymes or receptors, inhibiting their activity or modulating their function. For example, imidazole-containing compounds can inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
Comparison with Similar Compounds
(1H-imidazol-2-yl)methylamine can be compared with other imidazole derivatives, such as:
2-Methylimidazole: Known for its use in the synthesis of pharmaceuticals and coordination polymers.
1H-Imidazole-4-carboxaldehyde: Used as an intermediate in organic synthesis and in the production of various chemicals.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Studied for its anti-tubercular activity.
The uniqueness of (1H-imidazol-2-yl)methylamine lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-11-5-4-8-6-7-9-2-3-10-7/h2-3,8H,4-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSHGQWDBPOJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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